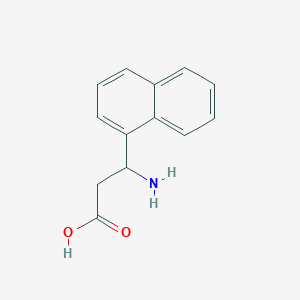

3-Amino-3-(naphthalen-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOQBKBTOAMMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377489 | |

| Record name | 3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100393-41-7 | |

| Record name | 3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Amino-3-(naphthalen-1-yl)propanoic acid, a chiral β-amino acid with significant potential in medicinal chemistry and drug development. The unique structural feature of a naphthalene moiety attached to the β-carbon makes this compound a valuable building block for creating novel therapeutics, particularly in the realm of neuroscience and peptidomimetics. Its increased lipophilicity, compared to simpler aryl-substituted amino acids, may enhance blood-brain barrier penetration, a desirable characteristic for centrally acting drugs.[1] This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and challenges. The primary methods include:

-

Asymmetric Mannich Reaction: This is a powerful and versatile method for the stereocontrolled synthesis of β-amino carbonyl compounds. By employing a chiral auxiliary or catalyst, it allows for the direct formation of the desired enantiomer.

-

Reformatsky Reaction: This classic organozinc-mediated reaction provides a reliable route to β-hydroxy esters, which can be subsequently converted to β-amino acids.

-

Enzymatic Kinetic Resolution: This biocatalytic approach offers high enantioselectivity for the separation of racemic mixtures of β-amino acids or their precursors.

This guide will focus on a detailed exploration of the Asymmetric Mannich Reaction, as it provides a direct and highly stereocontrolled route to the target molecule.

Asymmetric Mannich Reaction: A Detailed Protocol

The Asymmetric Mannich reaction is a three-component condensation involving an aldehyde (naphthaldehyde), an amine (or its equivalent), and a ketone enolate (or its equivalent). The use of a chiral sulfinyl imine derived from naphthaldehyde allows for a highly diastereoselective addition of a ketene acetal, leading to the desired β-amino acid precursor with excellent stereocontrol.

A plausible and detailed protocol, adapted from the synthesis of a structurally related compound, (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid hydrochloride, is presented below.

Experimental Protocol: One-Pot Stereodivergent Mannich Reaction

This protocol outlines a one-pot procedure for the synthesis of the hydrochloride salt of the β-amino acid.

Materials and Reagents:

-

N-tert-butanesulfinyl imine of naphthaldehyde

-

Bis(trimethylsilyl)ketene acetal

-

Tetrabutylammonium triphenyldifluorosilicate (TBAT)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (AcOEt)

-

Hydrochloric acid (HCl), 0.2 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a 4 mL vial, add the N-tert-butanesulfinyl imine of naphthaldehyde (0.48 mmol, 1 equiv.) and TBAT (26 mg, 0.048 mmol, 0.1 equiv.).

-

Inert Atmosphere: Purge the vial with dry nitrogen gas.

-

Solvent Addition: Dissolve the solids in 1.6 mL of anhydrous DCM.

-

Lewis Acid Addition: Add BF₃·OEt₂ (0.2 mL, 1.4 mmol, 3 equiv.) to the solution.

-

Cooling: Cool the reaction mixture in an ice-water bath.

-

Ketene Acetal Addition: Add the bis(trimethylsilyl)ketene acetal (0.96 mmol, 2 equiv.) dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by taking aliquots and analyzing via ¹H NMR to determine the diastereomeric ratio.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a 1:1 mixture of AcOEt and 0.2 M HCl.

-

Extraction: Separate the layers and wash the aqueous layer twice with AcOEt.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The resulting residue, the hydrochloride salt of the β-amino acid, can be further purified by recrystallization or chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the Asymmetric Mannich reaction, highlighting the efficiency and stereoselectivity of this method. The data is based on the synthesis of the closely related analog, (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid hydrochloride.

| Parameter | Value | Reference |

| Starting Materials | N-tert-butanesulfinyl imine of naphthaldehyde, bis(trimethylsilyl)ketene acetal | N/A |

| Key Reagents | TBAT, BF₃·OEt₂ | N/A |

| Solvent | Dichloromethane (DCM) | N/A |

| Reaction Temperature | 0 °C | N/A |

| Diastereomeric Ratio (d.r.) | >95:5 | N/A |

| Typical Yield | 70-85% | N/A |

Alternative Synthesis Pathways: An Overview

While the Asymmetric Mannich reaction is a preferred method, other pathways offer viable alternatives.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. For the synthesis of this compound, this would involve reacting 1-naphthaldehyde with an α-bromo ester and zinc, followed by conversion of the resulting β-hydroxy ester to the β-amino acid. This conversion can be achieved through a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction.

Enzymatic Kinetic Resolution

For the production of enantiomerically pure β-amino acids, enzymatic kinetic resolution is a highly effective technique. A racemic mixture of this compound or its ester derivative can be subjected to an enzyme, such as a lipase or an amidase, that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer. This method is particularly advantageous for its high enantioselectivity and mild reaction conditions.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis pathways described.

References

An In-depth Technical Guide to 3-Amino-3-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(naphthalen-1-yl)propanoic acid is a synthetic β-amino acid derivative containing a naphthalene moiety. As a structural analog of naturally occurring amino acids, it holds potential as a building block in the synthesis of peptidomimetics and other biologically active compounds. The incorporation of the rigid and lipophilic naphthalene group can impart unique conformational constraints and pharmacokinetic properties to parent molecules, making this compound a subject of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, potential synthetic and analytical methods, and inferred biological activities based on structurally related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 230-234 °C (decomposes) for (R)-enantiomer | N/A |

| Boiling Point | Data not available | |

| Solubility | Data not available (predicted to have low aqueous solubility) | [3][4][5] |

| pKa | Data not available (predicted to have acidic and basic pKa values) | [6] |

| LogP | Data not available (predicted to be moderately lipophilic) | [7][8] |

Experimental Protocols

Synthesis

A general one-pot synthesis for 3-amino-3-arylpropanoic acids can be adapted for the preparation of this compound.[9][10] This method typically involves a Mannich-type reaction between an aldehyde, a malonic acid derivative, and an ammonia source.

General Protocol for One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-naphthaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Analytical Methods

Standard analytical techniques for amino acids can be employed to characterize and assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is suitable for the analysis of this compound.[11][][13][14][15]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the naphthalene ring (around 280 nm) is appropriate. Alternatively, pre-column derivatization with a fluorogenic agent (e.g., o-phthaldialdehyde, OPA) followed by fluorescence detection can enhance sensitivity.[11]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.[16][17][18][19][20]

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) with a small amount of acid or base to aid dissolution, or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the naphthalene ring protons, as well as the protons of the propanoic acid backbone (α-CH, β-CH₂, and NH₂).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton.

-

2D NMR: Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the activities of the structurally similar β-naphthylalanine provide a basis for inferred potential applications. β-Naphthylalanine has been shown to possess antimicrobial and anticancer properties and can enhance the salt resistance and serum stability of peptides.[21][22][23][24]

The proposed mechanism for its antimicrobial and anticancer activity involves its incorporation into peptides, which then interact with and disrupt cell membranes. The bulky and hydrophobic naphthalene moiety is thought to play a key role in this membrane interaction.

Below are diagrams illustrating the general synthesis workflow and a hypothetical signaling pathway based on the activities of related compounds.

General synthesis workflow for this compound.

Inferred mechanism of action for peptides containing the title compound.

Conclusion

This compound is a compound with potential for use in the development of novel therapeutic agents. Its unique structure, combining a β-amino acid scaffold with a naphthalene moiety, offers opportunities for creating peptidomimetics with enhanced biological activity and stability. While further experimental data are needed to fully characterize this molecule, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring its potential. The generalized synthetic and analytical protocols offer a starting point for its preparation and characterization, and the inferred biological activities suggest promising avenues for future investigation.

References

- 1. scbt.com [scbt.com]

- 2. (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, CasNo.775280-91-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. peerj.com [peerj.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.uzh.ch [chem.uzh.ch]

- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 21. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of β-naphthylalanine end-tags in the enhancement of antiendotoxin activities: Solution structure of the antimicrobial peptide S1-Nal-Nal in complex with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(naphthalen-1-yl)propanoic Acid

CAS Number: 100393-41-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS 100393-41-7), a synthetic β-amino acid of significant interest in medicinal chemistry and neuropharmacology. This document consolidates available information on its chemical properties, synthesis, and potential biological activities, with a focus on its role as a structural motif in the design of neuroactive compounds. Due to its structural analogy to γ-aminobutyric acid (GABA), this guide explores its potential modulation of GABAergic systems. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are provided, alongside structured data tables and pathway diagrams to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a propanoic acid backbone with an amino group and a bulky, lipophilic naphthalen-1-yl group at the β-position. This naphthalene moiety is crucial, as it can impart specific pharmacological properties to molecules that incorporate this scaffold, making it a valuable building block in drug discovery.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| SMILES | NC(CC(=O)O)c1cccc2ccccc12 | [1] |

| InChI Key | BIOQBKBTOAMMDG-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the conjugate addition of an amine equivalent to a cinnamic acid derivative, or the amination of a corresponding β-halo acid. Below is a representative experimental protocol for a multi-step synthesis.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Naphthalen-1-yl)acrylic acid

-

To a solution of naphthalene-1-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine, add a catalytic amount of piperidine.

-

Heat the reaction mixture at 100°C for 4 hours.

-

Cool the mixture to room temperature and pour into ice-cold water.

-

Acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(naphthalen-1-yl)acrylic acid.

Step 2: Synthesis of 3-(Naphthalen-1-yl)propanoic acid

-

Dissolve 3-(naphthalen-1-yl)acrylic acid (1.0 eq) in ethanol in a high-pressure vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-(naphthalen-1-yl)propanoic acid.

Step 3: Synthesis of tert-Butyl (1-(naphthalen-1-yl)-3-oxopropyl)carbamate

-

To a solution of 3-(naphthalen-1-yl)propanoic acid (1.0 eq) in tert-butanol, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the Boc-protected amino acid.

Step 4: Synthesis of this compound

-

Dissolve the Boc-protected amino acid (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the final product as a solid.

Biological Activity and Potential Applications

Hypothetical Biological Data for a Structurally Similar Compound

The following table presents data for 3-amino-3-(4-chlorophenyl)propanoic acid to illustrate the type of biological evaluation that would be relevant for the title compound.

| Compound | Target | Assay Type | pA₂ | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | Functional Antagonism | 3.5 | [3][4] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Potential as a GABA Receptor Modulator

Given its structure as a β-amino acid with a bulky aromatic substituent, this compound is a candidate for investigation as a ligand for GABA receptors. GABA receptors are the main inhibitory neurotransmitter receptors in the mammalian brain and are targets for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.

Caption: Potential mechanism of action at a GABA receptor.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of this compound, a systematic experimental workflow is proposed.

Radioligand Binding Assay

This assay determines the affinity of the compound for the target receptor.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the GABA receptor subtype of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]GABA or [³H]CGP54626 for GABA-B), and varying concentrations of this compound.

-

Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀ value, which can then be converted to a binding affinity (Ki).

Electrophysiology Assay

This functional assay measures the effect of the compound on receptor activity.

Protocol:

-

Cell Culture: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the desired GABA receptor subunits.

-

Two-Electrode Voltage Clamp: For oocytes, impale the cell with two microelectrodes to clamp the membrane potential.

-

Compound Application: Perfuse the cell with a solution containing a known concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound.

-

Data Recording and Analysis: Record the changes in ion current. An increase in current suggests agonistic or positive allosteric modulatory activity, while a decrease suggests antagonistic activity.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly for neurological disorders. Its structural features suggest a likely interaction with GABAergic systems, although further experimental validation is required. The synthetic protocols and proposed biological evaluation workflows provided in this guide offer a framework for researchers to further explore the pharmacological profile of this compound and its derivatives. The lipophilic naphthalene moiety is a key feature that can be exploited in the design of novel CNS-active agents with improved pharmacokinetic and pharmacodynamic properties.

References

The Rising Potential of 3-Amino-3-(naphthalen-1-yl)propanoic Acid Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Within this landscape, the structural motif of 3-amino-3-(naphthalen-1-yl)propanoic acid has emerged as a promising scaffold for the development of a new generation of bioactive molecules. The inherent properties of the naphthalene ring system, including its lipophilicity and ability to engage in π-stacking interactions, combined with the versatility of the aminopropanoic acid backbone, offer a unique platform for designing derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

I. Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization into amides and esters are crucial steps in the exploration of their biological potential. Below are detailed, representative protocols for these synthetic transformations.

Synthesis of this compound

A common route to the parent amino acid involves the Strecker synthesis or variations thereof, starting from 1-naphthaldehyde.

Experimental Protocol:

-

Step 1: Formation of the α-aminonitrile. To a solution of 1-naphthaldehyde (1 equivalent) in methanol, add ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents). Stir the mixture at room temperature for 24 hours.

-

Step 2: Hydrolysis of the α-aminonitrile. The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, treat the reaction mixture with a strong acid such as hydrochloric acid and heat under reflux for 12-24 hours.

-

Step 3: Isolation and purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the amino acid. The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Synthesis of this compound Amide Derivatives

Amide derivatives are typically synthesized via the coupling of the parent amino acid with a variety of amines using a suitable coupling agent.

Experimental Protocol:

-

Step 1: Activation of the carboxylic acid. Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at 0°C for 30 minutes.

-

Step 2: Amine coupling. To the activated acid, add the desired primary or secondary amine (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Step 3: Work-up and purification. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis of this compound Ester Derivatives

Esterification can be achieved through Fischer esterification or by reacting the acid with an alcohol in the presence of a catalyst.

Experimental Protocol:

-

Step 1: Fischer-Speier esterification. Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Step 2: Reaction. Heat the mixture under reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up and purification. After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

II. Biological Activities of Naphthalene-Containing Propanoic Acid Derivatives

While comprehensive structure-activity relationship (SAR) studies on a systematic series of this compound derivatives are limited in the current literature, the biological activities of structurally related compounds provide valuable insights into their therapeutic potential. The following sections summarize the available quantitative data for these related compounds.

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthalene derivatives. The cytotoxic effects are often evaluated using the MTT assay against various cancer cell lines.

Table 1: Anticancer Activity of Naphthalene-Substituted Triazole Spirodienones

| Compound ID | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 6a | 0.03 | 0.07 | 0.08 |

| Reference | Bendamustine, Vorinostat | Bendamustine, Vorinostat | Bendamustine, Vorinostat |

Data from a study on naphthalene-substituted triazole spirodienones, which share the naphthalene moiety and have demonstrated potent anticancer activity.

Table 2: Anticancer Activity of Naphthalene-1,4-dione Analogues

| Compound ID | HEC1A IC₅₀ (µM) | MAD11 IC₅₀ (µM) |

| BH10 | 10.22 | >40 |

| 23 | 32.00 | >40 |

| 24 | 21.92 | >40 |

| 25 | 20.00 | >40 |

| 26 | >40 | >40 |

| 27 | >40 | >40 |

| 44 | 6.4 | 23.04 |

Data from a study on naphthalene-1,4-dione analogues, indicating the importance of the naphthalene core in cytotoxicity against cancer cells.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Naphthalene-containing compounds have shown promise in this area.

Table 3: Antibacterial Activity of N-(Naphthalen-1-yl)propanamide Derivatives (MIC in µg/mL)

| Compound ID | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Enterococcus faecalis | Bacillus subtilis | Staphylococcus aureus |

| 4f | < 0.97 | 1.95 | 3.9 | 1.95 | < 0.97 | < 0.97 |

Data from a document on N-(naphthalen-1-yl)propanamide derivatives, which are structurally similar to amide derivatives of the core compound.

Enzyme Inhibition

Derivatives of amino acids are known to interact with various enzymes, and the naphthalene moiety can enhance binding affinity.

Table 4: PTP1B Inhibitory Activity of a (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivative

| Compound ID | PTP1B IC₅₀ (µM) |

| 12h | 1.25 ± 0.24 |

This data point, from a study on a specific naphthalene-containing aminopropanoic acid derivative, highlights the potential for this class of compounds to act as potent enzyme inhibitors.[2]

III. Key Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for the most common biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

PTP1B Inhibition Assay

This assay is used to screen for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).

Protocol:

-

Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

Reaction Mixture: In a 96-well plate, add the PTP1B enzyme to the assay buffer.

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes and then measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

IV. Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets for most this compound derivatives are yet to be fully elucidated, the activity of related naphthalene-containing compounds suggests potential involvement in key signaling pathways implicated in cancer and other diseases.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Some naphthalene derivatives have been shown to inhibit STAT3 signaling.[3] The potential mechanism of action could involve the direct binding of the naphthalene moiety to the SH2 domain of STAT3, thereby preventing its dimerization, phosphorylation, and subsequent nuclear translocation.

Caption: Potential inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Experimental Workflow for Screening

A logical workflow is essential for the systematic evaluation of newly synthesized derivatives. This typically involves a tiered approach, starting with primary screening for biological activity, followed by more detailed secondary assays to determine potency and selectivity, and finally, mechanistic studies to elucidate the mode of action.

Caption: A typical experimental workflow for the screening and development of novel bioactive compounds.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds suggest a high potential for discovering potent anticancer, antimicrobial, and enzyme-inhibitory molecules. However, to fully realize this potential, further research is imperative.

Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of this compound amides and esters to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design and optimization. Furthermore, in vivo studies will be necessary to validate the therapeutic efficacy and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The insights gained from such comprehensive investigations will undoubtedly pave the way for the development of novel and effective therapies based on this versatile chemical scaffold.

References

- 1. 3-Amino-3-naphthalen-1-yl-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Evolving Landscape of 3-Amino-3-(naphthalen-1-yl)propanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural motif of 3-amino-3-(naphthalen-1-yl)propanoic acid, a β-amino acid, has garnered significant attention in medicinal chemistry. Its derivatives have shown promise across a spectrum of therapeutic areas, acting as modulators of key biological targets. The naphthalene moiety, a lipophilic group, combined with the reactive primary amine and carboxylic acid functionalities, provides a versatile scaffold for chemical modification, enabling the development of potent and selective therapeutic agents. This technical guide delves into the core aspects of this compound structural analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and research workflows.

Data Presentation: Structure-Activity Relationships

The following table summarizes the in vitro potency of a series of 3-(naphthalen-1-yl)propan-1-amine derivatives, which are structurally related to this compound, against the human serotonin transporter (hSERT). This data highlights the impact of structural modifications on inhibitory activity.

| Compound ID | R1 (N-substitution) | R2 (Naphthalene Ring Substitution) | hSERT IC50 (nM)[1] | Cytotoxicity (CC50 in HEK293 cells, µM)[1] |

| 1 | -H | -H (unsubstituted) | 150 | > 100 |

| 2a | -CH3 | -H | 75 | > 100 |

| 2b | -CH2CH3 | -H | 98 | > 100 |

| 2c | -CH(CH3)2 | -H | 120 | > 100 |

Experimental Protocols

General Synthesis of 3-Amino-3-arylpropanoic Acids

A facile one-pot synthesis is a common method for producing 3-amino-3-arylpropanoic acids.[1] This reaction typically involves three components: an arylaldehyde, malonic acid, and ammonium acetate.[2]

Procedure:

-

A mixture of the desired arylaldehyde (e.g., naphthaldehyde), malonic acid, and ammonium acetate is heated under reflux.[2]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

-

The product is then purified by recrystallization or column chromatography to yield the desired β-amino acid.[2]

Human Serotonin Transporter (hSERT) Inhibition Assay

The following is a general protocol for determining the in vitro potency of compounds against the human serotonin transporter.

Materials:

-

HEK293 cells stably expressing hSERT.

-

[³H]5-HT (radiolabeled serotonin).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds and reference inhibitors (e.g., fluoxetine).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: HEK293-hSERT cells are plated in 96-well plates and allowed to adhere overnight.

-

Compound Incubation: The cell medium is removed, and the cells are washed with assay buffer. The test compounds, at various concentrations, are then added to the wells and incubated for a predetermined time (e.g., 30 minutes) at 37°C.

-

Radioligand Addition: A solution containing [³H]5-HT is added to each well, and the plates are incubated for an additional period (e.g., 10-30 minutes) at 37°C.

-

Termination of Uptake: The uptake of [³H]5-HT is terminated by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in each well is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percent inhibition of [³H]5-HT uptake against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. As many of these compounds target the serotonin transporter, their mechanism of action often involves the modulation of serotonergic signaling.

Serotonin Reuptake Inhibitor Signaling Pathway

Selective serotonin reuptake inhibitors (SSRIs) block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3][4] This, in turn, leads to a cascade of downstream signaling events.

Caption: Simplified signaling cascade initiated by SSRI-mediated inhibition of the serotonin transporter.

Drug Discovery and Development Workflow

The development of novel therapeutic agents based on the this compound scaffold follows a structured drug discovery and development process.

Caption: A generalized workflow for the discovery and development of a new therapeutic agent.

In Vitro Anticancer Activity Screening Workflow

Derivatives of the 3-(naphthalen-1-yl)propan-1-amine scaffold have also been investigated for their potential as anticancer agents, often targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: A typical workflow for the in vitro screening of compounds for anticancer activity.

References

An Examination of β-Naphthalen-1-yl-β-alanine: A Compound with Limited Publicly Available Data

An extensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the discovery, history, and detailed experimental data for β-naphthalen-1-yl-β-alanine. This compound, with the chemical structure 3-amino-3-(naphthalen-1-yl)propanoic acid, does not appear to be a widely studied or commercially available substance. Consequently, the creation of an in-depth technical guide or whitepaper with extensive quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, is not feasible based on publicly accessible information.

It is crucial to distinguish the requested molecule from structurally related but distinct compounds that are more prevalent in scientific literature. Often, the term "naphthylalanine" can be a source of confusion. The most commonly researched compound is α-naphthalen-1-yl-alanine (also known as 1-naphthylalanine or 2-amino-3-(naphthalen-1-yl)propanoic acid), which is an alpha-amino acid. The user's request specifies a beta-amino acid, where the amino group is attached to the beta-carbon relative to the carboxyl group.

This document will, therefore, provide a summary of the available information on the most closely related and well-documented compounds: 1-Naphthylalanine and β-Alanine . It is imperative to note that the following information does not directly pertain to β-naphthalen-1-yl-β-alanine.

1-Naphthylalanine: A Versatile Building Block

1-Naphthylalanine is a non-proteinogenic amino acid that has found utility in peptide synthesis and medicinal chemistry. Its bulky naphthyl group can introduce unique conformational constraints and steric interactions in peptides, influencing their biological activity and receptor binding properties.

Applications in Research and Development:

-

Peptide Synthesis: 1-Naphthylalanine is used as a building block to create synthetic peptides with modified properties, such as increased stability or altered receptor affinity.[1]

-

Drug Design: It has been incorporated into various drug candidates, including gonadotropin-releasing hormone (GnRH) analogues like nafarelin, which contains the D-2-naphthylalanine residue.

-

Fluorescent Probes: Derivatives of naphthylalanine have been explored as fluorescent probes in the study of peptide-membrane interactions.[2]

β-Alanine: A Widely Studied Ergogenic Aid

In contrast to the scarcity of data on β-naphthalen-1-yl-β-alanine, β-alanine is a well-researched, naturally occurring beta-amino acid. It is a precursor to the synthesis of carnosine in skeletal muscle, which plays a crucial role in buffering pH during high-intensity exercise.

Key Research Findings on β-Alanine:

-

Mechanism of Action: β-Alanine supplementation increases muscle carnosine concentrations. Carnosine acts as an intracellular buffer, helping to neutralize the hydrogen ions produced during intense exercise.[3][4]

-

Athletic Performance: Numerous studies have shown that daily supplementation with 4 to 6 grams of β-alanine for at least two to four weeks can improve exercise performance, particularly in activities lasting one to four minutes.[4][5] It has been shown to attenuate neuromuscular fatigue.[4][6]

-

Safety: The most common side effect of β-alanine supplementation is paresthesia, a tingling sensation on the skin, which can be managed by taking smaller divided doses or using sustained-release formulations.[4]

Synthesis of β-Alanine:

β-Alanine can be synthesized through various chemical and biological methods. Industrial production often involves the reaction of ammonia with β-propiolactone.[3] Other synthetic routes start from acrylic acid, acrylonitrile, or succinimide.[7] Biological synthesis methods, including enzymatic conversion and microbial fermentation, are also being explored as more sustainable alternatives.[7][8]

Data Summary and Experimental Protocols

Due to the lack of specific data for β-naphthalen-1-yl-β-alanine, a table of quantitative data and detailed experimental protocols for this compound cannot be provided.

Visualizations

As no specific signaling pathways or experimental workflows for β-naphthalen-1-yl-β-alanine have been documented, diagrams for these processes cannot be generated. However, to illustrate a general concept from the related field of β-alanine research, a simplified diagram of the carnosine synthesis pathway is provided below.

Caption: Simplified pathway of carnosine synthesis in a muscle cell.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Alanine - Wikipedia [en.wikipedia.org]

- 4. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

Spectroscopic and Structural Elucidation of 3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-(naphthalen-1-yl)propanoic acid, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. This document is intended to serve as an in-depth resource for scientists and professionals, offering detailed spectroscopic data, experimental protocols, and structural visualizations to facilitate further research and application.

Introduction

This compound is a β-amino acid distinguished by the presence of a bulky, aromatic naphthalene moiety. This structural feature imparts unique conformational constraints and physicochemical properties, making it a valuable building block in the synthesis of peptidomimetics, foldamers, and other biologically active compounds. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound and its derivatives in research and development settings.

Molecular Structure and Spectroscopic Analysis Workflow

The structural characterization of a novel or synthesized compound like this compound is a systematic process. The general workflow involves synthesis, purification, and subsequent analysis using a suite of spectroscopic techniques to confirm the molecule's identity and purity.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectrum:

A 13C NMR spectrum for this compound has been reported in the Human Metabolome Database (HMDB), although direct access and verification can be inconsistent. Based on the structure, the following table summarizes the predicted chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C=O | ~175 | Carboxylic Acid Carbonyl |

| Naphthyl C (quaternary) | ~130-135 | Naphthalene ring junction carbons |

| Naphthyl C-H | ~122-129 | Aromatic carbons with attached protons |

| C-NH₂ | ~55 | Carbon attached to the amino group |

| CH₂ | ~40 | Methylene carbon |

¹H NMR Spectrum:

The proton NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. The predicted chemical shifts and multiplicities are presented below.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Naphthyl-H | 7.5 - 8.2 | Multiplet | - | 7H |

| CH-NH₂ | ~4.5 | Triplet | ~7-8 | 1H |

| CH₂ | ~2.8 | Doublet of Doublets | ~7-8, ~15 | 2H |

| COOH | ~11-12 | Broad Singlet | - | 1H |

| NH₂ | ~2-3 | Broad Singlet | - | 2H |

Note: The chemical shifts of the COOH and NH₂ protons are highly dependent on the solvent and concentration.

For comparison, the reported ¹H and ¹³C NMR data for a similar compound, (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid hydrochloride, in D₂O are as follows:

-

¹H NMR (300 MHz, D₂O): δ = 8.34 – 8.16 (m, 1H), 8.03 (s, 1H), 7.81 – 7.40 (m, 2H), 5.55 (s, 1H), 1.36 (s, 1H), 1.16 (s, 7H).

-

¹³C NMR (75 MHz, D₂O): δ = 179.9, 133.6, 131.4, 130.6, 130.2, 129.3, 127.4, 126.7, 125.5, 124.7, 122.9, 54.7, 46.3, 24.1, 20.7.[1]

These values can be used as a reference point for interpreting the spectra of the title compound.

Caption: Labeled structure of this compound for NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Amine) | Stretching | 3300-3500 | Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium |

| N-H (Amine) | Bending | 1580-1650 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 770-810 and 810-840 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

-

Expected [M+H]⁺: m/z 216.10

Predicted Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Loss of CH₂COOH (59 Da): Cleavage of the acetic acid moiety.

-

Formation of the naphthalen-1-ylmethaniminium ion: A prominent fragment at m/z 142.

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are not widely published. However, a general synthetic approach involves the Strecker or a modified Mannich reaction.

General Synthesis Outline:

Caption: A plausible synthetic route for this compound.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/ether mixture. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and the spectroscopic methods detailed above.

Spectroscopic Analysis Conditions (General):

-

NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Deuterated solvents such as DMSO-d₆, D₂O, or MeOD are commonly used. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

IR: Spectra are often obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.

-

MS: Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer like a Quadrupole or Time-of-Flight (TOF) instrument.

Conclusion

This technical guide provides a foundational set of spectroscopic data and procedural outlines for this compound. While comprehensive experimental data remains to be fully published, the information presented here, based on established spectroscopic principles and data from analogous structures, offers a valuable resource for researchers. The provided visualizations of workflows and molecular structures are intended to aid in the planning and interpretation of experimental work involving this important chemical entity.

References

3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Chiral Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral β-amino acid that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its rigid naphthalene moiety and chiral center make it a compelling scaffold for the design of enzyme inhibitors, receptor modulators, and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of the racemic compound, its chiral resolution into pure enantiomers, and its applications in drug discovery. Detailed experimental protocols, tabulated physicochemical data, and workflow diagrams are presented to facilitate its use in a research and development setting.

Introduction

β-Amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. The incorporation of β-amino acids into peptides and small molecules can impart unique conformational constraints and resistance to enzymatic degradation. This compound, with its bulky and lipophilic naphthalene group, is of particular interest for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Its enantiomers often exhibit distinct biological activities, making their separation and characterization crucial for the development of stereochemically pure pharmaceuticals. This guide details the synthesis and resolution of this important chiral building block.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be effectively achieved through a one-pot Rodionov reaction. This method involves the condensation of naphthalene-1-carbaldehyde, malonic acid, and ammonium acetate in a suitable solvent, such as glacial acetic acid.

Reaction Scheme

Caption: Synthesis of Racemic Product.

Experimental Protocol: Rodionov Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine naphthalene-1-carbaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (4 equivalents).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Reaction Time: Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the racemic this compound as a solid.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is critical for pharmacological studies. Diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization, is a widely used and effective method. (R)-(-)-Mandelic acid or (S)-(+)-mandelic acid are suitable resolving agents for this purpose.

Resolution Workflow

Caption: Diastereomeric Salt Resolution.

Experimental Protocol: Diastereomeric Salt Resolution with (R)-(-)-Mandelic Acid

-

Salt Formation: Dissolve the racemic this compound in a suitable hot solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in the same solvent.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers will preferentially crystallize out of the solution due to its lower solubility. For further precipitation, the solution can be stored at a lower temperature (e.g., 4 °C).

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be assessed by measuring its melting point and specific optical rotation. If necessary, the salt can be recrystallized from the same solvent to improve its purity.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify the mixture with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2. This will protonate the amino acid and liberate the mandelic acid into the aqueous phase.

-

Extraction: Extract the mandelic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer, containing the hydrochloride salt of the enantiomerically enriched amino acid, is then neutralized with a base (e.g., 1M NaOH) to the isoelectric point of the amino acid, causing it to precipitate.

-

Isolation of Pure Enantiomer: Collect the precipitated pure enantiomer by vacuum filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol | 215.25 g/mol | 215.25 g/mol |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

| Melting Point (°C) | (Not Reported) | (Estimated >200) | (Estimated >200) |

| Specific Optical Rotation ([α]D) | 0° | (Estimated positive value) | (Estimated negative value) |

Note: The melting point and specific optical rotation are estimated based on analogous compounds. Actual values should be determined experimentally.

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |

| ¹H NMR | Aromatic protons of the naphthalene ring (multiplets, ~7.4-8.2 ppm), methine proton at the chiral center (triplet, ~4.5-5.0 ppm), methylene protons (doublet of doublets, ~2.7-3.0 ppm). |

| ¹³C NMR | Aromatic carbons of the naphthalene ring (~123-134 ppm), carboxylic acid carbon (~175 ppm), methine carbon at the chiral center (~50-55 ppm), methylene carbon (~40-45 ppm). |

Note: Predicted values are based on the analysis of similar structures. Experimental verification is required.

Applications in Drug Development

The enantiomerically pure forms of this compound are valuable chiral building blocks for the synthesis of a variety of pharmaceutical agents.

Signaling Pathway Diagram

Caption: Applications in Drug Discovery.

-

Enzyme Inhibitors: The naphthalene moiety can engage in hydrophobic or π-stacking interactions within the active site of enzymes, leading to potent and selective inhibition.

-

Receptor Modulators: The rigid structure of the molecule can be used to design ligands that bind with high affinity and specificity to various receptors, including G-protein coupled receptors (GPCRs).

-

Neuroactive Compounds: The lipophilic nature of the naphthalene group can enhance blood-brain barrier penetration, making this building block suitable for the development of drugs targeting the central nervous system.

-

Peptidomimetics: Incorporation of this β-amino acid into peptide sequences can induce stable secondary structures and improve metabolic stability, leading to the development of novel therapeutic peptides.

Conclusion

This compound is a versatile chiral building block with significant potential in drug discovery and development. The synthetic and resolution methods outlined in this guide provide a practical framework for researchers to access the racemic and enantiomerically pure forms of this compound. The unique structural features of this β-amino acid make it a valuable tool for the design and synthesis of novel therapeutics with improved pharmacological profiles. Further exploration of its applications is warranted to fully realize its potential in medicinal chemistry.

A Comprehensive Technical Guide to the Conformational Analysis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(naphthalen-1-yl)propanoic acid is a non-proteinogenic β-aryl-β-amino acid. Molecules of this class are of significant interest in medicinal chemistry and drug development. They serve as crucial building blocks for the synthesis of peptidomimetics, which can exhibit enhanced metabolic stability and unique pharmacological profiles compared to their natural α-amino acid counterparts. The three-dimensional structure, or conformation, of this compound dictates its interactions with biological targets such as enzymes and receptors. A thorough understanding of its conformational landscape is therefore paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the methodologies employed for the conformational analysis of this compound. It details both computational and experimental approaches, presenting hypothetical protocols and data to illustrate the key procedures and outcomes. The integration of these techniques provides a powerful strategy for elucidating the preferred spatial arrangements of this molecule, which is fundamental to understanding its structure-activity relationship (SAR).

The conformation of this compound is primarily defined by the rotation around several key single bonds. The flexibility of the propanoic acid backbone, coupled with the steric and electronic influence of the bulky naphthalene ring, gives rise to a complex potential energy surface with multiple low-energy conformers. Identifying these stable conformers and the energy barriers between them is the central goal of conformational analysis. The key rotatable bonds, and therefore the principal dihedral angles (τ) that define the molecule's conformation, are illustrated below.

-

τ1 (N-C3-C_naphthyl-C_naphthyl): Describes the orientation of the naphthalene ring relative to the amino group.

-

τ2 (N-C3-C2-C1): Defines the torsion along the C3-C2 bond of the propanoic acid backbone.

-

τ3 (C3-C2-C1-O1): Describes the orientation of the carboxylic acid group.

I. Computational Conformational Analysis

Computational modeling is an essential tool for exploring the conformational space of a molecule. It allows for the identification of stable conformers and the quantification of their relative energies. A typical workflow involves an initial broad search using computationally less expensive methods, followed by refinement with more accurate, higher-level theories.

Experimental Protocol: Computational Analysis

-

Initial 3D Structure Generation:

-

The 2D structure of this compound is sketched using molecular editing software (e.g., Avogadro, ChemDraw).

-

A preliminary 3D structure is generated and subjected to a rough energy minimization using a universal force field (UFF) to produce a reasonable starting geometry.

-

-

Systematic Conformational Search:

-

A systematic search of the conformational space is performed by rotating the key dihedral angles (τ1, τ2, τ3) in discrete steps (e.g., 30°).

-

For each combination of dihedral angles, a geometry optimization is carried out using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step identifies a large number of potential low-energy conformers.

-

Duplicate conformers are removed based on a root-mean-square deviation (RMSD) threshold.

-

-

Quantum Mechanical Geometry Optimization and Energy Refinement:

-

The unique conformers identified in the previous step (typically those within a 10-15 kcal/mol window of the global minimum) are subjected to full geometry optimization using Density Functional Theory (DFT).

-

A common level of theory for this refinement is B3LYP with a 6-31G(d) basis set. This provides a good balance between accuracy and computational cost.

-

Frequency calculations are performed at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies and Gibbs free energies).

-

-

Data Analysis and Visualization:

-

The relative energies (ΔE) and Gibbs free energies (ΔG) of all stable conformers are calculated with respect to the global minimum.

-

The dihedral angles and key intramolecular distances (e.g., for potential hydrogen bonds) are measured for each conformer.

-

The results are tabulated, and the low-energy conformers are visualized to understand their structural features.

-

Hypothetical Data Presentation: Computational Results

The following table summarizes hypothetical quantitative data for the three lowest-energy conformers of this compound as would be determined by DFT calculations.

| Conformer | Relative Energy (ΔE) (kcal/mol) | Key Dihedral Angles (degrees) |

| A (Global Minimum) | 0.00 | τ1 ≈ 60°, τ2 ≈ -170°, τ3 ≈ 10° |

| B | 0.85 | τ1 ≈ -75°, τ2 ≈ 70°, τ3 ≈ 175° |

| C | 1.52 | τ1 ≈ 165°, τ2 ≈ -80°, τ3 ≈ -15° |

II. Experimental Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution. By measuring through-bond scalar couplings (J-couplings) and through-space dipolar couplings (Nuclear Overhauser Effect, NOE), one can derive crucial information about dihedral angles and inter-proton distances.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent can influence the conformational equilibrium.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

-

NMR Data Acquisition:

-

All spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: Acquired to observe the overall proton spectrum and measure chemical shifts and coupling constants.

-

2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, which is essential for assigning the resonances of the propanoic acid backbone (H2 and H3 protons).[1]

-

2D TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, confirming the assignments made from COSY.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for identifying protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.[1][2]

-

-

Data Processing and Analysis:

-

The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) using appropriate software (e.g., TopSpin, Mnova).

-

Resonance Assignment: All proton signals are assigned to their respective positions in the molecule using the connectivity information from COSY and TOCSY spectra.

-

Coupling Constant Measurement: The ³J(H,H) coupling constants between the vicinal protons on the C2 and C3 carbons are accurately measured from the 1D ¹H NMR spectrum or high-resolution 2D spectra.

-

Dihedral Angle Estimation: The measured ³J(H,H) values are used in the Karplus equation to estimate the corresponding H-C-C-H dihedral angles.[3] This provides information about the conformation of the propanoic acid backbone (related to τ2).

-

Inter-proton Distance Restraints: The volumes of the cross-peaks in the NOESY/ROESY spectrum are integrated and calibrated to derive semi-quantitative distance restraints between key protons (e.g., between the naphthalene protons and the backbone protons).

-

-

Structure Modeling:

-

The derived dihedral angle and distance restraints are used as inputs for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the experimental data.

-

The resulting ensemble of structures represents the predominant conformation(s) of the molecule in solution.

-

Hypothetical Data Presentation: NMR Restraints

This table presents hypothetical NMR data that would support a specific folded conformation of this compound in solution.

| Parameter | Measured Value | Implied Structural Information |

| ³J(H3, H2a) | 11.5 Hz | anti-periplanar relationship (~180°) |

| ³J(H3, H2b) | 3.0 Hz | gauche relationship (~60°) |

| NOE (H3 ↔ Naphthyl H8) | Strong | Naphthalene ring is folded over the backbone |

| NOE (H2a ↔ Naphthyl H2') | Medium | Indicates a specific orientation of the naphthalene |

III. Integrated Conformational Analysis Workflow

The most robust understanding of a molecule's conformational behavior comes from integrating computational and experimental data. Computational results can help in interpreting complex NMR spectra, while experimental NMR restraints can validate and refine the computationally derived models.

Conclusion

The conformational analysis of this compound is a critical step in harnessing its potential as a scaffold in drug discovery. A combined approach, leveraging the predictive power of computational chemistry and the empirical validation of NMR spectroscopy, provides a detailed picture of the molecule's conformational preferences. The methodologies and illustrative data presented in this guide outline a robust pathway for determining the three-dimensional structure of this and similar β-aryl-β-amino acids. This knowledge is indispensable for understanding their biological activity, optimizing their properties, and ultimately designing more effective and selective therapeutic agents.

References

Methodological & Application

Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a valuable building block in medicinal and pharmaceutical chemistry. This compound and its derivatives are of significant interest for the development of novel therapeutics due to their structural similarity to naturally occurring β-amino acids, which can impart improved metabolic stability and target selectivity to parent peptide structures. The protocol detailed below is based on a one-pot, three-component Mannich-type reaction, offering a straightforward and efficient route to this important synthetic intermediate.

Introduction

β-Amino acids and their derivatives are crucial components in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.[1] The incorporation of a naphthalene moiety, as in this compound, can enhance the lipophilicity and modulate the pharmacological properties of the final compounds. The synthesis of such aryl-substituted β-amino acids can be achieved through various methods, with the one-pot Mannich reaction being a particularly efficient strategy. This method involves the condensation of an aromatic aldehyde, a C-H acidic compound (such as malonic acid), and an ammonia source.

Reaction Scheme

The synthesis proceeds via a one-pot reaction involving 1-naphthaldehyde, malonic acid, and ammonium acetate in a suitable solvent.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

-

1-Naphthaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for workup)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-naphthaldehyde, malonic acid, and ammonium acetate.

-

Solvent Addition: Add ethanol to the flask. The typical molar ratio of aldehyde:malonic acid:ammonium acetate is 1:1.5:2.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation:

-

After completion of the reaction (typically several hours), cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and wash with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

-

Adjust the pH of the aqueous layer to acidic (pH ~2) with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| 1-Naphthaldehyde | 156.18 | 1 | Starting aryl aldehyde |

| Malonic Acid | 104.06 | 1.5 | C-H acidic component |

| Ammonium Acetate | 77.08 | 2 | Ammonia source |

| This compound | 215.25 | - | Final Product |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications and Future Directions